Methyl 3-(4-methoxyphenyl)propanoate
Overview
Description
“Methyl 3-(4-methoxyphenyl)propanoate” is also known as “Methyl p-methoxyhydrocinnamate”. It has a linear formula of H3COC6H4CH2CH2CO2CH3. Its CAS Number is 15823-04-8 and its molecular weight is 194.23 .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(4-methoxyphenyl)propanoate” can be represented by the SMILES string COC(=O)CCc1ccc(OC)cc1 . This indicates that the molecule contains a methoxy group (OCH3) attached to a phenyl ring, which is further connected to a propanoate group (CH2CH2CO2CH3) .Physical And Chemical Properties Analysis
“Methyl 3-(4-methoxyphenyl)propanoate” is a solid with a boiling point of 120 °C. It has a molar refractivity of 55.4±0.3 cm³ and a molar volume of 181.2±3.0 cm³. Its surface tension is 41.5±3.0 dyne/cm .Scientific Research Applications
Synthetic Intermediate
Methyl 3-(4-methoxyphenyl)propanoate can serve as a useful synthetic intermediate . It can be used in the synthesis of various other compounds, contributing to the development of new materials and pharmaceuticals.
Study of Biomolecule-Ligand Complexes
This compound can be used in the study of biomolecule-ligand complexes . Understanding these complexes is crucial for the development of targeted drug therapies.
Free Energy Calculations
Methyl 3-(4-methoxyphenyl)propanoate can be used in free energy calculations . These calculations are important in fields like thermodynamics and quantum mechanics.
Structure-Based Drug Design
This compound can be used in structure-based drug design . This approach to drug design involves the 3D structure of the biological target, which can lead to more effective and efficient drugs.
Refinement of X-Ray Crystal Complexes
Methyl 3-(4-methoxyphenyl)propanoate can be used in the refinement of x-ray crystal complexes . This can help improve the accuracy of x-ray crystallography, a key technique in structural biology.
6. Preparation of G Protein-Coupled Receptor 40 Agonists This compound can be used to prepare potent and orally available G protein-coupled receptor 40 agonists . These agonists have potential as antidiabetic agents.
7. Enzymatic Coupling of Saccharides to Protein Methyl 3-(4-methoxyphenyl)propanoate can be used in the enzymatic coupling of saccharides to protein . This process is important in the study of glycoproteins, which play critical roles in many biological processes.
Safety And Hazards
properties
IUPAC Name |
methyl 3-(4-methoxyphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-4,6-7H,5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQLYAFBUYHFCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60306095 | |
Record name | Methyl 3-(4-methoxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60306095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-methoxyphenyl)propanoate | |
CAS RN |
15823-04-8 | |
Record name | 15823-04-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174074 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 3-(4-methoxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60306095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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